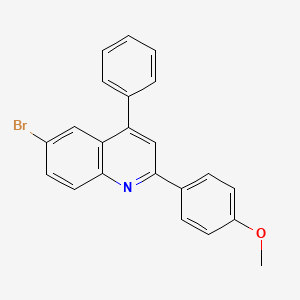
6-Bromo-2-(4-metoxifenil)-4-fenilquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It’s structurally similar to other quinoline derivatives, which are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
One study discusses the adsorption and inhibitory effect of a structurally similar pyridine derivative on mild steel corrosion in a molar hydrochloric acid medium . This suggests that 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline may interact with its targets through a similar adsorption process.
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The molecular weight of the compound is 37664 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Based on its structural similarity to other quinoline derivatives, it may exert its effects through the modulation of enzyme activity or receptor signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline. For instance, boronic acids and their esters, which are structurally similar to this compound, are known to be only marginally stable in water . This suggests that the compound’s action may be influenced by the pH and ionic strength of its environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline in lab experiments is its ability to exhibit cytotoxic activity against various cancer cell lines. This makes it a promising candidate for cancer treatment and drug development. However, one of the limitations of using 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline. One of the areas of research is to develop more efficient synthesis methods for 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline that can improve its yield and purity. Another area of research is to investigate the potential of 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. In addition, future research can focus on developing 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline derivatives that can exhibit improved bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of sodium hydroxide. The resulting product is then reduced to 2-amino-4-methoxybenzaldehyde, which is further reacted with 2-bromoacetophenone to form the intermediate product. This intermediate is then cyclized with the help of a strong acid to form 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline.
Aplicaciones Científicas De Investigación
- Importancia: Los investigadores lo utilizan para investigar los procesos celulares, identificar biomarcadores y comprender los mecanismos de la enfermedad .
- Importancia: Esta reacción es ampliamente utilizada en la síntesis orgánica para crear moléculas complejas .
- Promesas Prometedoras: Los estudios preliminares sugieren su potencial como agente anticancerígeno .
- Formación de Complejos: El compuesto forma complejos estables con iones metálicos, afectando su comportamiento .
Proteómica de Investigación
Acoplamiento de Suzuki–Miyaura
Investigación Anticancerígena
Sondas Fluorescentes
Quelación de Metales
Ciencia de Materiales
Propiedades
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO/c1-25-18-10-7-16(8-11-18)22-14-19(15-5-3-2-4-6-15)20-13-17(23)9-12-21(20)24-22/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMBZKSNBPEJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

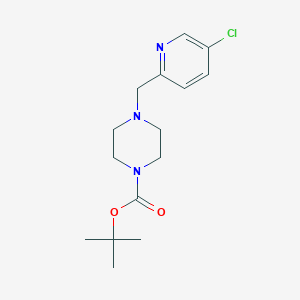
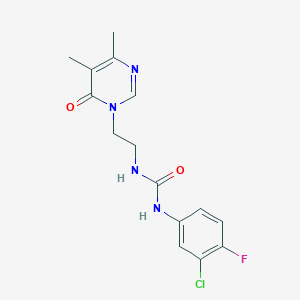

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2457881.png)

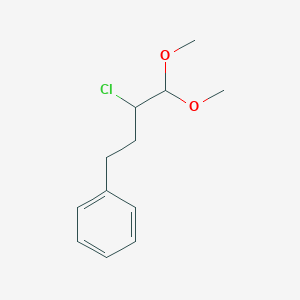

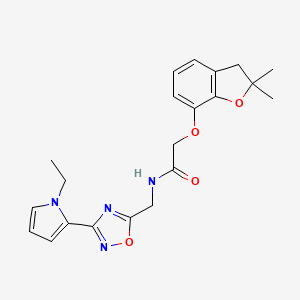
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride](/img/structure/B2457891.png)

![methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2457895.png)

![(2E)-3-(furan-2-yl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-enamide](/img/structure/B2457898.png)
![2-Cyano-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2457899.png)